![molecular formula C18H20N2O4 B15210330 Ethyl 3-(2-ethoxy-2-oxoethyl)-1H-pyrrolo[3,4-b]quinoline-2(3H)-carboxylate CAS No. 21902-16-9](/img/structure/B15210330.png)
Ethyl 3-(2-ethoxy-2-oxoethyl)-1H-pyrrolo[3,4-b]quinoline-2(3H)-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 3-(2-ethoxy-2-oxoethyl)-1H-pyrrolo[3,4-b]quinoline-2(3H)-carboxylate is a complex organic compound with a unique structure that combines elements of pyrroloquinoline and ester functionalities
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(2-ethoxy-2-oxoethyl)-1H-pyrrolo[3,4-b]quinoline-2(3H)-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of a pyrroloquinoline derivative with ethyl 2-bromoacetate under basic conditions, followed by esterification with ethanol. The reaction conditions often require the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.
化学反应分析
Types of Reactions
Ethyl 3-(2-ethoxy-2-oxoethyl)-1H-pyrrolo[3,4-b]quinoline-2(3H)-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinoline derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ethoxy group, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Ammonia, primary amines
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields quinoline derivatives, while reduction can produce alcohols.
科学研究应用
Ethyl 3-(2-ethoxy-2-oxoethyl)-1H-pyrrolo[3,4-b]quinoline-2(3H)-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and biological activity.
作用机制
The mechanism of action of Ethyl 3-(2-ethoxy-2-oxoethyl)-1H-pyrrolo[3,4-b]quinoline-2(3H)-carboxylate involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
相似化合物的比较
Similar Compounds
- Ethyl 2-(2-ethoxy-2-oxoethyl)benzoate
- Ethyl 3-(2-methoxy-2-oxoethyl)thio propionate
- 4-ethoxy-2-oxo-but-3-enoic acid ethyl ester
Uniqueness
Ethyl 3-(2-ethoxy-2-oxoethyl)-1H-pyrrolo[3,4-b]quinoline-2(3H)-carboxylate is unique due to its combination of pyrroloquinoline and ester functionalities, which confer specific chemical and biological properties not found in simpler esters or quinoline derivatives .
属性
CAS 编号 |
21902-16-9 |
|---|---|
分子式 |
C18H20N2O4 |
分子量 |
328.4 g/mol |
IUPAC 名称 |
ethyl 3-(2-ethoxy-2-oxoethyl)-1,3-dihydropyrrolo[3,4-b]quinoline-2-carboxylate |
InChI |
InChI=1S/C18H20N2O4/c1-3-23-16(21)10-15-17-13(11-20(15)18(22)24-4-2)9-12-7-5-6-8-14(12)19-17/h5-9,15H,3-4,10-11H2,1-2H3 |
InChI 键 |
PWHBKUVNIQCYHG-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)CC1C2=NC3=CC=CC=C3C=C2CN1C(=O)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


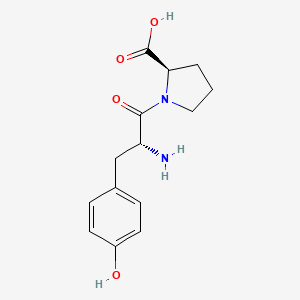
![2-{[(Naphthalen-2-yl)tellanyl]methyl}oxolane](/img/structure/B15210260.png)
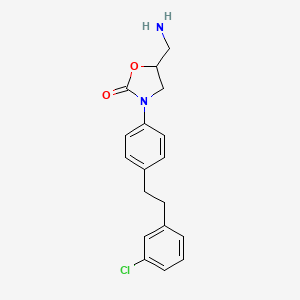
![3-Cyclopropyl-4,5,6,7-tetrahydrobenzo[c]isoxazole](/img/structure/B15210267.png)
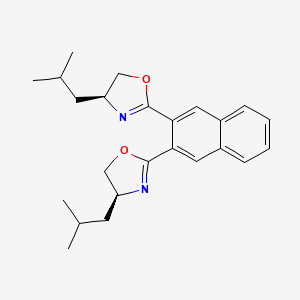
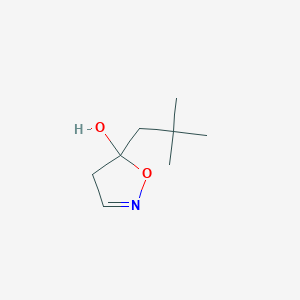
![6,8-Methanonaphtho[1,2-c]furan-1,3-dione](/img/structure/B15210284.png)
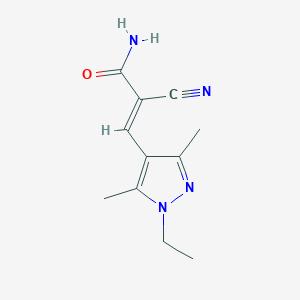
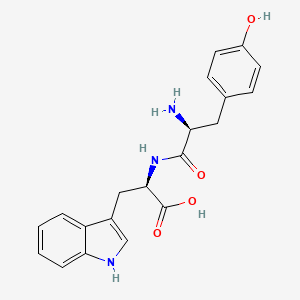
![Carbamic acid, [4-(2-benzofuranyl)phenyl]-, 1,1-dimethylethyl ester](/img/structure/B15210307.png)

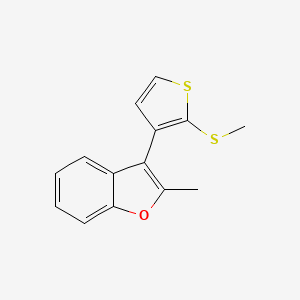
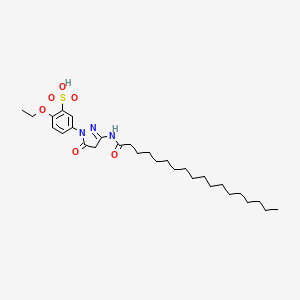
![2,3-Dihydroimidazo[1,2-c]pyrimidin-5(6H)-one](/img/structure/B15210323.png)
